

# Biotinamide-C3-PEG3-C-alkyne: A Technical Guide for Bioconjugation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Biotinamide-C3-PEG3-C-alkyne

Cat. No.: B8229332

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Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for **Biotinamide-C3-PEG3-C-alkyne**, a key reagent in modern bioconjugation and chemical biology.

## Core Chemical Properties

**Biotinamide-C3-PEG3-C-alkyne** is a biotinylation reagent designed for the specific labeling of azide-modified molecules through a copper(I)-catalyzed click chemistry reaction. Its structure incorporates three key functional components:

- A biotin moiety for high-affinity binding to streptavidin and avidin conjugates.
- A terminal alkyne group for covalent ligation to azide-functionalized targets.
- A hydrophilic triethylene glycol (PEG3) spacer arm, which enhances aqueous solubility and minimizes steric hindrance.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The quantitative chemical and physical properties are summarized below.

| Property                 | Value  | Reference |
|--------------------------|--|-----------|
| Molecular Formula        | C20H36N6O5S  | [4]       |
| Molecular Weight         | 472.60 g/mol   | [4]       |
| CAS Number               | 1252785-15-1   | [4]       |
| Purity                   | Typically >95%   | [3][5]    |
| Storage (Powder)         | -20°C for long-term storage.   | [2][5]    |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months to prevent repeated freeze-thaw cycles. | [6][7]    |
| Shipping Condition       | Ambient temperature.   | [2]       |

## Applications in Research and Drug Development

The primary application of this reagent is the stable biotinylation of biomolecules for detection, purification, and analysis. The formation of a stable triazole linkage via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is highly specific and efficient, proceeding under mild, aqueous conditions suitable for biological samples.[8][9]

Key applications include:

- **Protein and Peptide Labeling:** Biotinylation of proteins or peptides that have been metabolically, enzymatically, or chemically modified to contain an azide group.
- **Nucleic Acid Labeling:** Incorporation into azide-modified DNA or RNA for subsequent detection or isolation.
- **PROTAC Synthesis:** Used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which exploit the cell's ubiquitin-proteasome system.[6]
- **Affinity Pull-Down Assays:** Immobilization of biotinylated targets on streptavidin-coated beads for the identification of binding partners.

## Experimental Protocols

The following is a generalized protocol for the biotinylation of an azide-modified biomolecule using the CuAAC reaction. Optimal conditions, including reagent concentrations and reaction times, may need to be determined empirically for each specific application.

### 3.1. Required Reagents

- Azide-modified biomolecule (e.g., protein, nucleic acid)
- **Biotinamide-C3-PEG3-C-alkyne**
- Reaction Buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)
- Copper(II) Sulfate (CuSO<sub>4</sub>) stock solution (e.g., 20 mM in water)
- Copper-chelating Ligand stock solution (e.g., 50 mM BTAA in DMSO)
- Reducing Agent stock solution (e.g., 100 mM Sodium Ascorbate in water, freshly prepared)

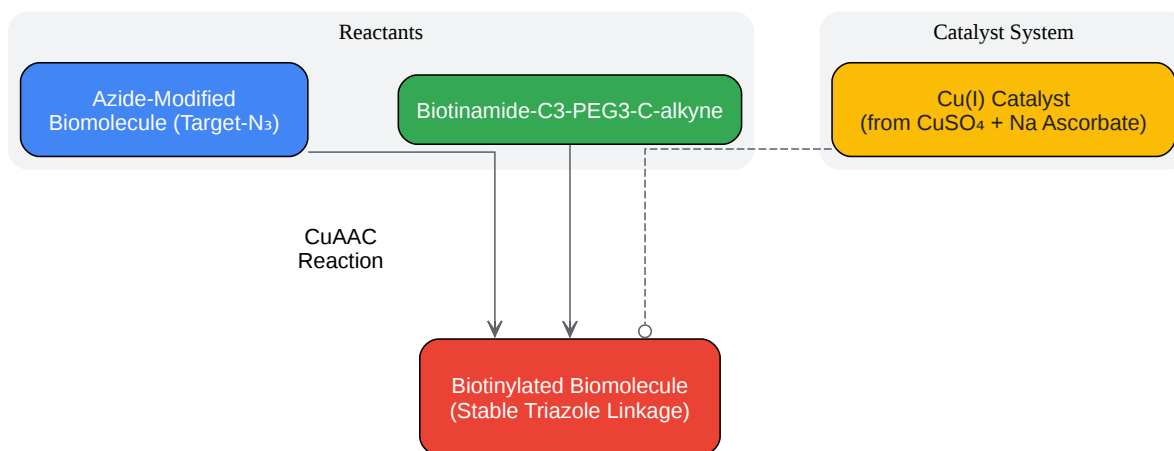
### 3.2. Labeling Protocol

- In a microcentrifuge tube, dissolve the azide-modified biomolecule in the reaction buffer to the desired final concentration (e.g., 1-20 mg/mL).
- Add **Biotinamide-C3-PEG3-C-alkyne** to the reaction. A 10- to 20-fold molar excess over the biomolecule is a common starting point.
- Prepare a premix of the catalyst by combining the CuSO<sub>4</sub> stock solution and the ligand stock solution.
- Add the freshly prepared sodium ascorbate solution to the main reaction tube to reduce Cu(II) to the active Cu(I) state.<sup>[9]</sup>
- Immediately add the copper/ligand premix to initiate the click reaction.<sup>[9]</sup>
- Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight for sensitive biomolecules.<sup>[8]</sup> The reaction tube should be closed to minimize oxygen exposure.<sup>[9]</sup>

- Upon completion, the biotinylated biomolecule can be purified from excess reagents using standard methods such as dialysis, size-exclusion chromatography, or spin filtration.

## Visualization of Bioconjugation Workflow

The following diagram illustrates the logical workflow of the copper-catalyzed click chemistry reaction used to biotinylate a target biomolecule.



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Caption: Workflow of CuAAC-mediated biotinylation.

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Address: 3281 E Guasti Rd

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